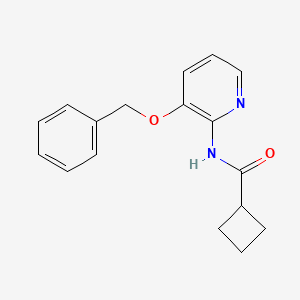

N-(3-phenylmethoxypyridin-2-yl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

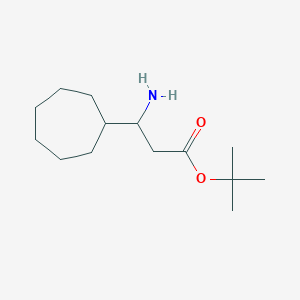

Synthesis AnalysisThe synthesis of cyclobutanecarboxamide derivatives involves several chemical routes, including the use of organolithium reagents for cyclobutane ring formation via a novel tandem carbolithiation/cyclization sequence (Robinson et al., 1997). Such methodologies highlight the complexity and versatility of approaches in synthesizing cyclobutane-containing compounds, potentially applicable to "N-(3-phenylmethoxypyridin-2-yl)cyclobutanecarboxamide."

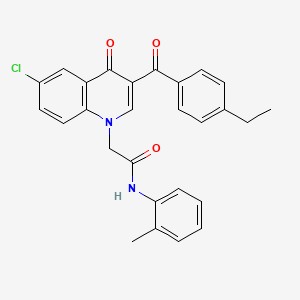

Molecular Structure Analysis

The molecular structure of cyclobutanecarboxamide derivatives is characterized by X-ray crystallography, revealing their conformation and intramolecular interactions. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was characterized by X-ray diffraction, showing the cyclohexane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding (Özer et al., 2009). This highlights the importance of structural analysis in understanding the compound's chemical behavior.

Chemical Reactions and Properties

Cyclobutanecarboxamide compounds exhibit a range of chemical reactivities. For example, the intramolecular cyclobutane formation via photochemical reaction in chiral crystalline environments suggests specific conditions under which these compounds undergo structural changes, impacting their chemical properties (Yagishita et al., 2011). This is crucial for understanding how "this compound" might react under similar conditions.

Physical Properties Analysis

The physical properties of cyclobutanecarboxamide derivatives, such as melting points, solubility, and crystallinity, are essential for their application in various fields. These properties are often determined through spectroscopic methods and crystallography, providing insight into the compound's stability and behavior under different environmental conditions.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability, and potential for substitution reactions, are fundamental in determining the utility of cyclobutanecarboxamide compounds. For example, the synthesis and characterization of specific cyclobutane derivatives reveal insights into their reactivity and potential applications in synthesis and medicinal chemistry (Srivastava et al., 1997).

Scientific Research Applications

Synthesis and Analytical Characterization

A study by McLaughlin et al. (2016) focused on the identification and characterization of a related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA). This research highlighted the synthesis process, analytical characterization, and the differentiation from its regioisomer. This study is significant for understanding the synthesis and identification of similar compounds (McLaughlin et al., 2016).

Potential in Cancer Research

The discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective inhibitor of the Met kinase superfamily, highlights the potential of similar compounds in cancer research. Schroeder et al. (2009) demonstrated the efficacy of this compound in tumor stasis and its advancement into phase I clinical trials, emphasizing the significance of such compounds in therapeutic applications (Schroeder et al., 2009).

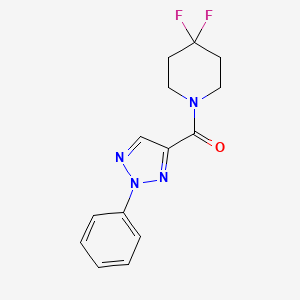

Applications in Neuroimaging

Research by García et al. (2014) on N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, particularly focusing on their cyclohexanecarboxamide derivative, has shown promising results in neuroimaging. These compounds exhibited high brain uptake and slow clearance, making them potential candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Synthetic Methodologies

Gao et al. (2017) synthesized isonicotinamides, closely related to the compound of interest, for potential use in imaging Alzheimer's disease. This research contributes to understanding the synthetic methodologies and potential applications of similar compounds in medical imaging (Gao et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

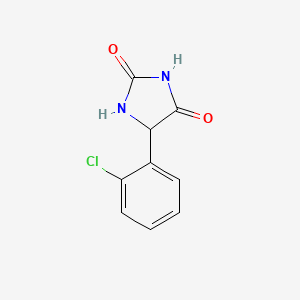

Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that similar compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

properties

IUPAC Name |

N-(3-phenylmethoxypyridin-2-yl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-17(14-8-4-9-14)19-16-15(10-5-11-18-16)21-12-13-6-2-1-3-7-13/h1-3,5-7,10-11,14H,4,8-9,12H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKORROBNVMPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2488011.png)

![2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2488015.png)

![2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2488017.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)

![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2488024.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)

![3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2488030.png)